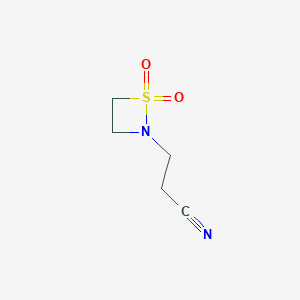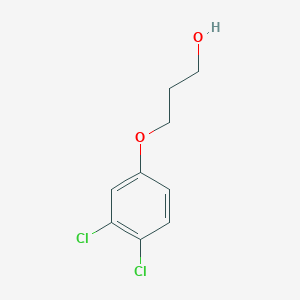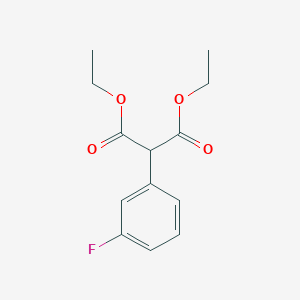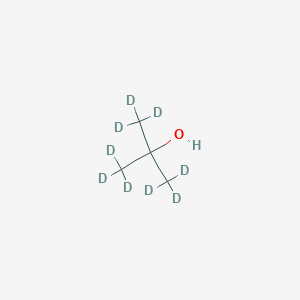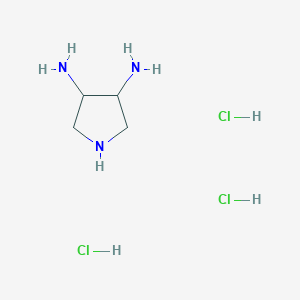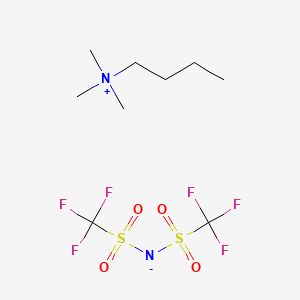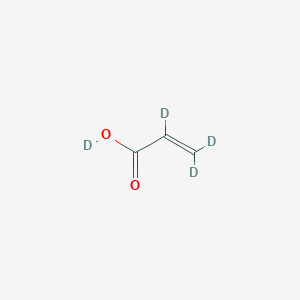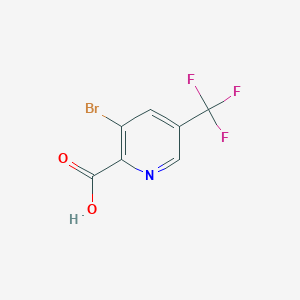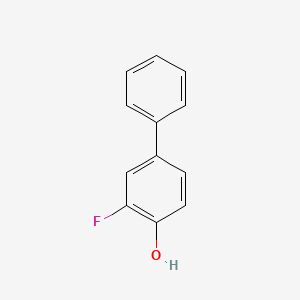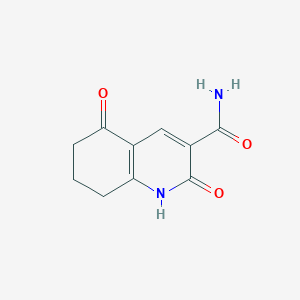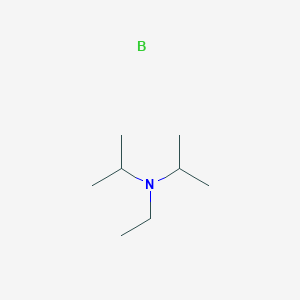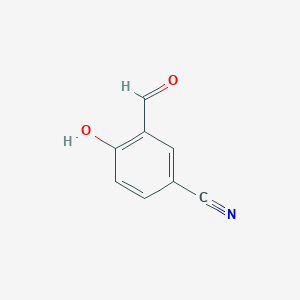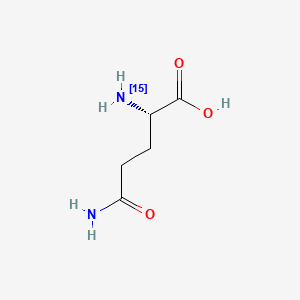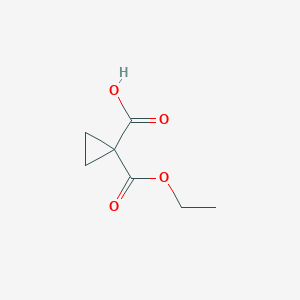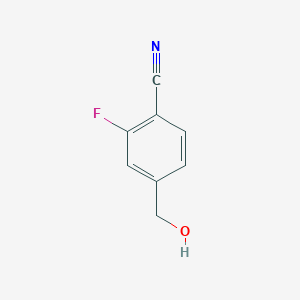
2-氟-4-(羟甲基)苯甲腈
概述
描述
Synthesis Analysis
The synthesis of fluoro-substituted benzonitriles can involve multiple steps, including bromination, Grignard reactions, cyanidation, and amination, as demonstrated in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile . A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a related compound, has been developed, which could potentially be adapted for the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of fluoro-substituted benzonitriles can significantly influence their liquid-crystalline properties. For instance, the smectic properties of certain fluoro-substituted benzonitriles are characterized by X-ray diffraction, revealing partially interdigitated bilayer arrangements in the smectic A phase . This suggests that the molecular structure of 2-Fluoro-4-(hydroxymethyl)benzonitrile may also exhibit unique packing arrangements in liquid-crystalline phases.
Chemical Reactions Analysis
The reactivity of benzonitriles in chemical reactions can be affected by the presence of substituents. For example, the radiation-induced hydroxylation of benzonitriles is influenced by metal ions, which can oxidize intermediate radicals to form phenols . This indicates that the hydroxymethyl group in 2-Fluoro-4-(hydroxymethyl)benzonitrile could potentially undergo similar oxidative transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted benzonitriles are diverse. The thermal properties, such as liquid-crystal transition temperatures, are affected by the molecular structure and the nature of the substituents . The presence of a fluorine atom can increase the nematic-isotropic transition temperatures compared to non-fluorinated analogues . Therefore, 2-Fluoro-4-(hydroxymethyl)benzonitrile may exhibit higher transition temperatures and unique thermal behavior.
科学研究应用
合成方法
创新的合成路线:研究集中于开发氟代化合物的合成新方法,展示了对操纵氟代苯甲腈衍生物以用于各种应用的兴趣。例如,通过氟化反应,从苯甲氧基-噁唑啉前体中非对映选择性地合成 4-氟-苏氨酸,展示了可应用于类似结构的高级合成技术 (Potenti 等,2021)。
连续流动碘化:在连续流动条件下对氟代苯甲腈衍生物进行碘化,增强区域选择性控制和可扩展性,突出了 2-氟-4-(羟甲基)苯甲腈在促进高效和选择性化学转化中的潜力 (Dunn 等,2018)。
药理和放射性配体开发
- 高亲和力放射性配体:合成用于脑成像中靶向代谢型谷氨酸受体亚型 5 (mGluR5) 的氟甲基类似物,展示了氟代苯甲腈衍生物在开发高亲和力放射性配体中的用途。这强调了 2-氟-4-(羟甲基)苯甲腈在神经科学研究和诊断成像中的潜在应用 (Siméon 等,2007)。
化学改性和功能化
- 氟化和改性技术:氟代苯甲腈的电化学还原,导致脱氟产物和亲核取代机制的探索,反映了氟代苯甲腈衍生物的化学多功能性。此类研究突出了在开发新型化学实体中对 2-氟-4-(羟甲基)苯甲腈进行结构改性和功能化的潜力 (Efremova 等,2003)。
安全和危害
属性
IUPAC Name |
2-fluoro-4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQHJQUGYACADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473983 | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(hydroxymethyl)benzonitrile | |
CAS RN |
222978-02-1 | |
| Record name | 2-Fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222978-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

